7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)-
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Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and thiocarbohydrazide. This is followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . The process can be summarized as follows:
Condensation Reaction: Aryl (hetaryl) α-bromo ketones react with thiocarbohydrazide.
Cyclization: The resulting 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides are treated with ortho esters in the presence of trifluoroacetic acid to form the triazolothiadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Shows promise as an antiproliferative agent, potentially useful in cancer treatment.
Mechanism of Action
The mechanism of action of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, it may interfere with DNA synthesis and repair mechanisms, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo(5,1-b)(1,3,4)thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
Uniqueness
The uniqueness of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(1,3-benzodioxol-5-yl)- lies in its specific substitution pattern, which imparts unique pharmacological properties.
Properties
CAS No. |
126598-32-1 |
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Molecular Formula |
C13H10N4O4S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O4S/c18-11(19)4-8-5-22-13-15-14-12(17(13)16-8)7-1-2-9-10(3-7)21-6-20-9/h1-3H,4-6H2,(H,18,19) |
InChI Key |
IIXASGZRRMUWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC4=C(C=C3)OCO4)CC(=O)O |
Origin of Product |
United States |
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